REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH:8]([N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[CH3:9])[N:3]=1.[NH4+:16].[OH-]>>[N:10]1([CH:8]([C:4]2[N:3]=[C:2]([NH2:16])[CH:7]=[CH:6][CH:5]=2)[CH3:9])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1 |f:1.2|
|
Name
|
2-bromo-6-(1-piperidin-1-yl-ethyl)-pyridine
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)C(C)N1CCCCC1
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Name
|
Cu
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Name
|
|
Type
|
|
Smiles
|
N1(CCCCC1)C(C)C1=CC=CC(=N1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |